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5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol

Catalog No.
S13110816
CAS No.
M.F
C13H9F2N3OS
M. Wt
293.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-...

Product Name

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol

IUPAC Name

3-(2,3-difluorophenyl)-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

Molecular Formula

C13H9F2N3OS

Molecular Weight

293.29 g/mol

InChI

InChI=1S/C13H9F2N3OS/c14-10-5-1-4-9(11(10)15)12-16-17-13(20)18(12)7-8-3-2-6-19-8/h1-6H,7H2,(H,17,20)

InChI Key

RIMAAEDLNWTTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NNC(=S)N2CC3=CC=CO3

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by the presence of a triazole ring, a furan ring, and a difluorophenyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry and materials science. The molecular formula of this compound is C14H11F2N3OSC_{14}H_{11}F_2N_3OS with a molecular weight of approximately 307.32 g/mol. Its structure includes functional groups that contribute to its reactivity and biological interactions, making it a subject of interest in various research fields.

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can undergo reduction reactions that modify the triazole or furan rings.
  • Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution.

This compound exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, including enzymes and receptors. The mechanism of action is believed to involve the formation of hydrogen bonds through the triazole ring and hydrophobic interactions mediated by the difluorophenyl group. Research indicates that it may inhibit specific pathways in pathogens or cancer cells, making it a candidate for further pharmacological studies.

The synthesis of 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
  • Introduction of the Difluorophenyl Group: A nucleophilic substitution reaction using a suitable difluorobenzyl halide introduces this group.
  • Attachment of the Furan Ring: This is accomplished through a Friedel-Crafts alkylation reaction using furan derivatives.

These steps can be optimized to enhance yield and purity during synthesis.

5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol has several applications:

  • Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
  • Materials Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Biological Research: It serves as a tool to understand molecular interactions within biological systems.
  • Industrial

Studies on the interactions of 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol with various biological targets have shown promising results. Its ability to form stable complexes with enzymes suggests potential therapeutic applications. Understanding these interactions aids in elucidating its mechanism of action and optimizing its efficacy as a drug candidate.

Several compounds share structural similarities with 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-(2-Fluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiolContains a single fluorine atomPotentially lower reactivity than the difluorinated version
5-(3-Chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiolContains chlorine instead of fluorineDifferent electronic properties affecting biological activity
5-(Phenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiolNo halogen substituentsMay exhibit different solubility and stability characteristics

These compounds highlight the uniqueness of 5-(2,3-Difluorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazole-3-thiol due to its specific fluorination pattern and its resultant biological activity profile. Each similar compound presents unique properties that may influence their respective applications in research and industry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

293.04343942 g/mol

Monoisotopic Mass

293.04343942 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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